
5-Brom-2,4-Dihydroxybenzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,4-dihydroxybenzaldehyde: is an organic compound with the molecular formula C7H5BrO3 and a molecular weight of 217.02 g/mol . It is a derivative of benzaldehyde, characterized by the presence of bromine and hydroxyl groups at the 5th and 2nd, 4th positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: 5-Bromo-2,4-dihydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Antioxidant and Anti-inflammatory Agent: This compound has shown potential as an antioxidant and anti-inflammatory agent in biological studies.
Medicine:
Hair Growth Promoter: Research has indicated that 5-Bromo-2,4-dihydroxybenzaldehyde can promote hair growth by activating the Wnt/β-catenin and autophagy pathways while inhibiting the TGF-β pathway.
Industry:
Biochemische Analyse
Biochemical Properties
5-Bromo-2,4-dihydroxybenzaldehyde plays a significant role in biochemical reactions. It is involved in free radical bromination, nucleophilic substitution, and oxidation . It interacts with various enzymes and proteins, particularly in the benzylic position . The compound’s interactions are resonance-stabilized, making it a key player in various biochemical processes .
Cellular Effects
5-Bromo-2,4-dihydroxybenzaldehyde has been found to have several effects on cells and cellular processes. It has been shown to protect skin cells against oxidative damage via the Nrf2/HO-1 pathway . It also exhibits anti-inflammatory effects in LPS-stimulated macrophages and dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse models . Furthermore, it inhibits ultraviolet B (UVB)-induced oxidative stress in keratinocytes .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2,4-dihydroxybenzaldehyde involves several pathways. It has been found to activate the Wnt/β-catenin and autophagy pathways, and inhibit the TGF-β pathway . These actions result in changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Lithiation-Formylation Approach: One common method involves the lithiation of 2,4-dihydroxybenzaldehyde followed by bromination. The lithiation is typically carried out using n-butyllithium (n-BuLi) in a suitable solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production methods for 5-Bromo-2,4-dihydroxybenzaldehyde typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Bromo-2,4-dihydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The bromine atom in 5-Bromo-2,4-dihydroxybenzaldehyde can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, KOtBu
Major Products Formed:
Oxidation: 5-Bromo-2,4-dihydroxybenzoic acid
Reduction: 5-Bromo-2,4-dihydroxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wirkmechanismus
Molecular Targets and Pathways:
Wnt/β-Catenin Pathway: 5-Bromo-2,4-dihydroxybenzaldehyde activates the Wnt/β-catenin pathway by phosphorylating GSK3β and β-catenin, leading to increased hair growth.
Autophagy Pathway: It induces autophagy by increasing the levels of autophagic vacuoles and regulatory proteins such as Atg7, Atg5, Atg16L, and LC3B.
Vergleich Mit ähnlichen Verbindungen
2,4-Dihydroxybenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-3,4-dihydroxybenzaldehyde: Similar structure but with different positions of hydroxyl groups, leading to different reactivity and applications.
5-Bromo-2,4-dimethoxybenzaldehyde: Contains methoxy groups instead of hydroxyl groups, affecting its chemical properties and reactivity.
Uniqueness: 5-Bromo-2,4-dihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate multiple biological pathways makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
5-bromo-2,4-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIXIVBXVLTMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)

![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)

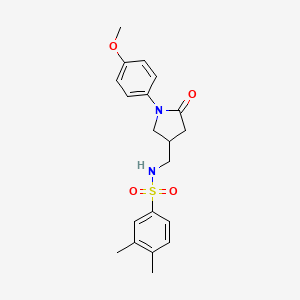
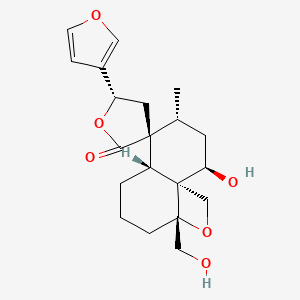
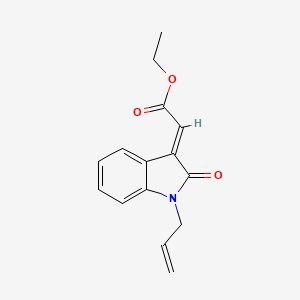
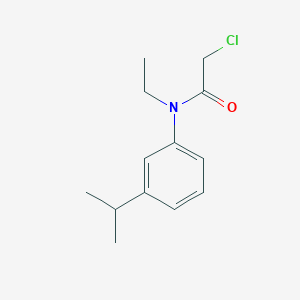
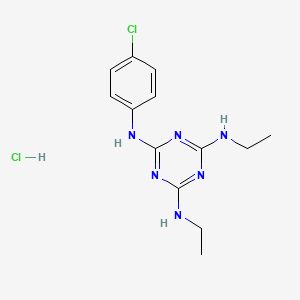

![[1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B2534036.png)
